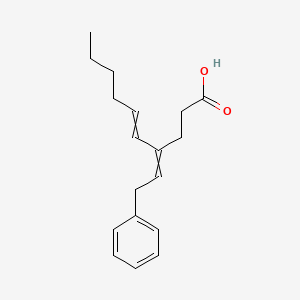
4-(2-Phenylethylidene)dec-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethylidene)dec-5-enoic acid is a chemical compound with the molecular formula C18H24O2 It contains a phenylethylidene group attached to a decenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethylidene)dec-5-enoic acid typically involves the reaction of a phenylethylidene precursor with a decenoic acid derivative. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Phenylethylidene)dec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The double bonds in the phenylethylidene and decenoic acid moieties can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
4-(2-Phenylethylidene)dec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(2-Phenylethylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes .
相似化合物的比较
Similar Compounds
4-Phenethylidene-5-decenoic acid: Similar structure but with different substitution patterns on the aromatic ring.
Undecylenic acid: An unsaturated fatty acid with a similar carbon chain length but lacking the phenylethylidene group.
Uniqueness
4-(2-Phenylethylidene)dec-5-enoic acid is unique due to its combination of an aromatic ring and a long aliphatic chain, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
919283-89-9 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
4-(2-phenylethylidene)dec-5-enoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-6-11-17(14-15-18(19)20)13-12-16-9-7-5-8-10-16/h5-11,13H,2-4,12,14-15H2,1H3,(H,19,20) |
InChI 键 |
QSTILZVWXZKMHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC(=CCC1=CC=CC=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


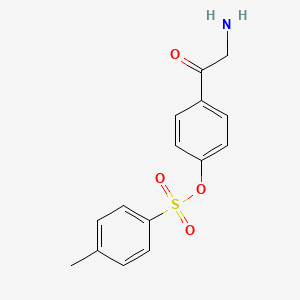

![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
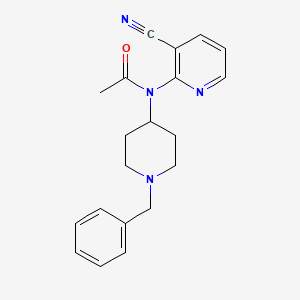
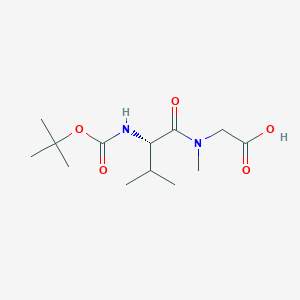
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
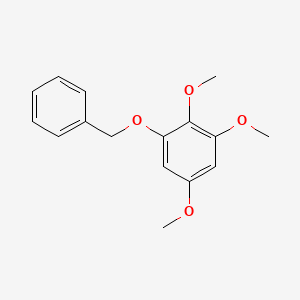
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
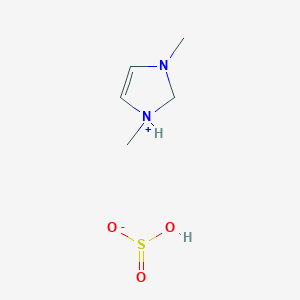

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
